molecular formula C19H22N2 B11421390 1-benzyl-2-(2,2-dimethylpropyl)-1H-benzimidazole

1-benzyl-2-(2,2-dimethylpropyl)-1H-benzimidazole

Cat. No.: B11421390
M. Wt: 278.4 g/mol
InChI Key: HBBPWYGIVHUQNA-UHFFFAOYSA-N
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Description

1-BENZYL-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of o-phenylenediamine with benzyl chloride and 2,2-dimethylpropanal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and 2,2-dimethylpropyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and solvents like dichloromethane or toluene.

Major Products Formed:

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-BENZYL-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of parasitic infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-BENZYL-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The compound’s unique substituents may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • 1-BENZYL-2-METHYL-1H-BENZIMIDAZOLE
  • 1-BENZYL-2-ETHYL-1H-BENZIMIDAZOLE
  • 1-BENZYL-2-PROPYL-1H-BENZIMIDAZOLE

Comparison: 1-BENZYL-2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to its 2,2-dimethylpropyl substituent, which provides steric hindrance and may enhance its stability and binding affinity. Compared to similar compounds with smaller alkyl groups, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-benzyl-2-(2,2-dimethylpropyl)benzimidazole

InChI

InChI=1S/C19H22N2/c1-19(2,3)13-18-20-16-11-7-8-12-17(16)21(18)14-15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3

InChI Key

HBBPWYGIVHUQNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

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